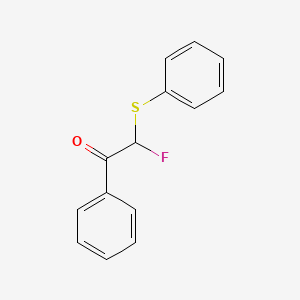![molecular formula C14H27BF2 B14266713 Borane, dibutyl[1-(difluoromethylene)pentyl]- CAS No. 134810-60-9](/img/structure/B14266713.png)
Borane, dibutyl[1-(difluoromethylene)pentyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borane, dibutyl[1-(difluoromethylene)pentyl]- is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in reactions such as hydroboration and Suzuki-Miyaura coupling. This compound, with its unique structure, offers specific reactivity and applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of borane, dibutyl[1-(difluoromethylene)pentyl]- typically involves the hydroboration of alkenes with diborane (B2H6) or borane complexes such as borane-tetrahydrofuran (BTHF) or borane-dimethyl sulfide (BMS). These reactions are usually carried out in ether solvents at room temperature or lower . The reaction conditions must be carefully controlled due to the highly reactive and toxic nature of diborane and alkylboranes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale hydroboration processes using diborane or borane complexes. The choice of solvent and reaction conditions would be optimized for safety and efficiency, considering the pyrophoric nature of diborane .
Análisis De Reacciones Químicas
Types of Reactions
Borane, dibutyl[1-(difluoromethylene)pentyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in the reduction of functional groups such as ketones and carboxylic acids.
Substitution: It can participate in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Alcohols or amines, depending on the starting material.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Aplicaciones Científicas De Investigación
Borane, dibutyl[1-(difluoromethylene)pentyl]- has several applications in scientific research:
Medicine: Could be used in the development of pharmaceuticals through its role in organic synthesis.
Industry: Utilized in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of borane, dibutyl[1-(difluoromethylene)pentyl]- involves the addition of boron to carbon-carbon double bonds (hydroboration). This reaction proceeds through a concerted mechanism where the boron atom attaches to the less substituted carbon of the double bond, while hydrogen attaches to the more substituted carbon . This regioselectivity is due to the electronic and steric properties of the boron atom.
Comparación Con Compuestos Similares
Similar Compounds
Diborane (B2H6): The simplest borane, used in similar hydroboration reactions but is more reactive and difficult to handle.
Borane-tetrahydrofuran (BTHF): A more stable borane complex used in hydroboration and reduction reactions.
Borane-dimethyl sulfide (BMS): Another stable borane complex with similar applications.
Uniqueness
Borane, dibutyl[1-(difluoromethylene)pentyl]- is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its difluoromethylene group can influence the electronic properties and reactivity, making it valuable in specialized synthetic applications.
Propiedades
Número CAS |
134810-60-9 |
|---|---|
Fórmula molecular |
C14H27BF2 |
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
dibutyl(1,1-difluorohex-1-en-2-yl)borane |
InChI |
InChI=1S/C14H27BF2/c1-4-7-10-13(14(16)17)15(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
Clave InChI |
MSJSUTCVKLACBF-UHFFFAOYSA-N |
SMILES canónico |
B(CCCC)(CCCC)C(=C(F)F)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
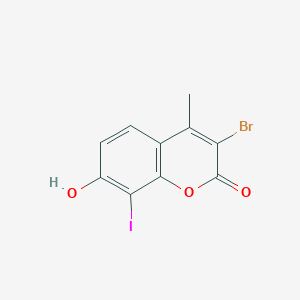

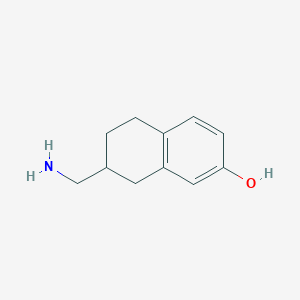
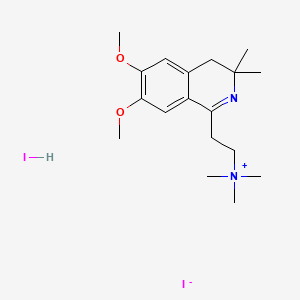
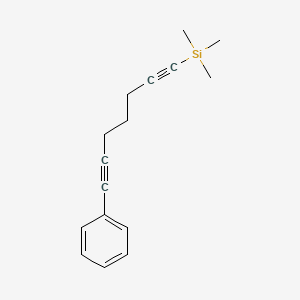
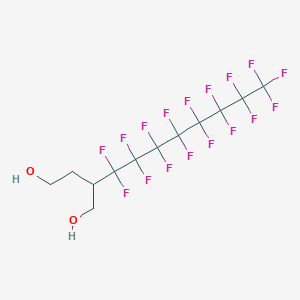
methanone](/img/structure/B14266678.png)
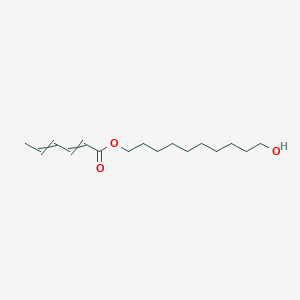
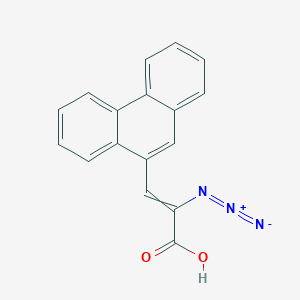
![4-[Bis(benzyloxy)methyl]benzaldehyde](/img/structure/B14266701.png)
![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
